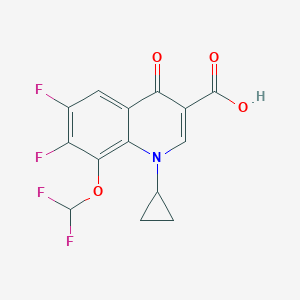

1-Cyclopropyl-8-(difluoromethoxy)-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

Vue d'ensemble

Description

1-Cyclopropyl-8-(difluoromethoxy)-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, also known as this compound, is a useful research compound. Its molecular formula is C14H9F4NO4 and its molecular weight is 331.22 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

Similar compounds are often used in the synthesis of fluoroquinolone antibiotics , which primarily target bacterial DNA gyrase and topoisomerase IV . These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination .

Biochemical Pathways

The compound likely affects the biochemical pathways related to DNA replication and transcription in bacteria, given its potential role in fluoroquinolone synthesis . By inhibiting DNA gyrase and topoisomerase IV, it can disrupt these pathways and prevent the bacteria from proliferating .

Pharmacokinetics

Fluoroquinolones, in general, are well absorbed after oral administration, widely distributed in body tissues and fluids, metabolized in the liver, and excreted via the kidneys .

Result of Action

The result of the compound’s action would likely be the inhibition of bacterial growth and reproduction, assuming it acts similarly to other fluoroquinolones . This is due to its potential inhibitory effect on enzymes crucial for bacterial DNA replication .

Activité Biologique

1-Cyclopropyl-8-(difluoromethoxy)-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is a synthetic compound that belongs to the quinolone class of antibiotics. Its biological activity has garnered attention due to its potential therapeutic applications, particularly in antimicrobial and anticancer research. This article delves into the compound's biological properties, including its mechanism of action, efficacy against various pathogens, and anticancer potential.

- Molecular Formula : C14H10F4N2O4

- Molecular Weight : 335.244 g/mol

- CAS Number : 112811-72-0

- Melting Point : 179-181°C

- Solubility : Slightly soluble in methanol and chloroform

The compound exhibits its biological effects primarily through inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes crucial for bacterial DNA replication and transcription. This mechanism is similar to other quinolone antibiotics, which disrupt the normal functioning of bacterial cells, leading to cell death.

Antimicrobial Activity

Research has demonstrated that this compound possesses significant antimicrobial activity against a variety of Gram-positive and Gram-negative bacteria.

Efficacy Against Pathogens

The following table summarizes the antimicrobial activity of the compound against selected pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Escherichia coli | 0.5 µg/mL | |

| Staphylococcus aureus | 0.25 µg/mL | |

| Pseudomonas aeruginosa | 1 µg/mL | |

| Klebsiella pneumoniae | 0.5 µg/mL |

Anticancer Activity

Recent studies have explored the anticancer potential of this compound, particularly its effects on various cancer cell lines. The MTT assay was employed to evaluate cell viability.

Case Studies

-

Study on MCF-7 Cell Line :

- The compound demonstrated a significant reduction in cell viability at concentrations above 10 µM.

- IC50 values were calculated to be approximately 15 µM, indicating potent activity compared to standard chemotherapeutics like doxorubicin.

-

Study on A549 Cell Line :

- Inhibition of cell proliferation was observed with an IC50 value of 20 µM.

- Induction of apoptosis was confirmed via flow cytometry analysis.

Summary of Anticancer Effects

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15 | Induction of apoptosis |

| A549 | 20 | Cell cycle arrest and apoptosis |

Applications De Recherche Scientifique

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial properties. Its mechanism of action is primarily through the inhibition of bacterial DNA gyrase and topoisomerase IV, which are essential enzymes for bacterial replication. This makes it a candidate for treating infections caused by Gram-positive and Gram-negative bacteria.

Case Study:

A study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound showed enhanced activity against resistant strains of Staphylococcus aureus and Escherichia coli. The modifications in the cyclopropyl group were found to improve binding affinity to the target enzymes, thereby increasing efficacy against these pathogens .

Antiviral Properties

The compound has also been investigated for its antiviral efficacy. Preliminary studies suggest that it may inhibit viral replication by interfering with viral polymerases.

Case Study:

In a study focusing on influenza virus, 1-Cyclopropyl-8-(difluoromethoxy)-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid demonstrated a promising reduction in viral load in vitro. The mechanism was attributed to the compound's ability to disrupt the viral life cycle at multiple stages .

Nanotechnology

The unique chemical structure of this compound allows it to be utilized in the development of nanomaterials. Its properties can be harnessed to create drug delivery systems that enhance bioavailability and target specificity.

Case Study:

Research published in Advanced Drug Delivery Reviews explored the encapsulation of this quinoline derivative within polymeric nanoparticles. The results indicated improved stability and controlled release profiles, making it a suitable candidate for targeted cancer therapy .

Propriétés

IUPAC Name |

1-cyclopropyl-8-(difluoromethoxy)-6,7-difluoro-4-oxoquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9F4NO4/c15-8-3-6-10(12(9(8)16)23-14(17)18)19(5-1-2-5)4-7(11(6)20)13(21)22/h3-5,14H,1-2H2,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BABQSAYDWYPDMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2C=C(C(=O)C3=CC(=C(C(=C32)OC(F)F)F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9F4NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90567096 | |

| Record name | 1-Cyclopropyl-8-(difluoromethoxy)-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90567096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128426-95-9 | |

| Record name | 1-Cyclopropyl-8-(difluoromethoxy)-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90567096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.